Boc-MeAund(2)-羟基

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

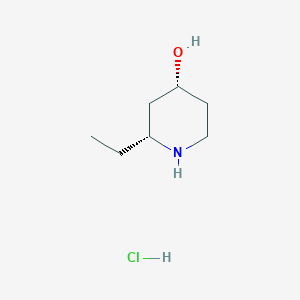

Boc-MeAund(2)-OH is a chemical compound that has been studied extensively in the field of scientific research. It is a derivative of the amino acid alanine and has been synthesized using various methods. The compound has been found to have significant biochemical and physiological effects, making it an important area of study.

科学研究应用

先进材料合成与光催化

- 光催化剂如 (BiO)2CO3 (BOC) 的合成和改性已被探索应用于医疗保健、光催化、湿度传感器和超级电容器等领域。增强可见光驱动的光催化性能的技术包括金属掺杂和纳米复合材料的形成 (Ni 等人,2016)。

生物传感器技术

- 片上生物传感器 (BoC) 技术将生物传感器与微流体集成,提高了灵敏度、特异性和自动化程度。这种集成显示出在检测癌症、传染病和神经退行性疾病的即时诊断应用中很有前景 (Chircov 等人,2020)。

分子建模与药物设计

- 对 Boc-D-Lys-OH 等化合物的分子建模研究调查了它们作为抗凋亡蛋白抑制剂的潜力,表明在新型化疗分子开发中的应用 (Şaş 等人,2020)。

科学研究中的志愿者计算

- BOINC,一个志愿者计算平台,说明了分布式计算在高通量科学计算中的应用。这种方法允许利用公众志愿者的处理和存储能力进行科学研究,展示了计算资源的新应用 (Anderson,2019)。

作用机制

Target of Action

The primary target of Boc-MeAund(2)-OH is amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are crucial in biology and biochemistry as they are involved in the creation of amino acids, the building blocks of proteins .

Mode of Action

Boc-MeAund(2)-OH, also known as tert-butyloxycarbonyl (Boc), acts as a protecting group for amines . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed from the amine using moderately strong acids such as trifluoroacetic acid .

Biochemical Pathways

The Boc group is used in the synthesis of peptides, a process that involves multiple biochemical pathways . The addition of the Boc group to an amine prevents it from reacting with other substances during the synthesis process. Once the peptide chain is formed, the Boc group can be removed, allowing the amine to participate in further reactions .

Result of Action

The primary result of the action of Boc-MeAund(2)-OH is the protection of amines during peptide synthesis . This allows for the successful formation of peptide chains without unwanted side reactions. Once the Boc group is removed, the amine is free to participate in further reactions .

Action Environment

The action of Boc-MeAund(2)-OH is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For example, the addition of the Boc group to an amine is typically carried out in an aqueous solution at ambient temperature . The removal of the Boc group requires the presence of a moderately strong acid .

属性

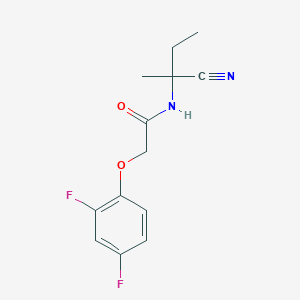

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]undecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4/c1-6-7-8-9-10-11-12-13-14(15(19)20)18(5)16(21)22-17(2,3)4/h14H,6-13H2,1-5H3,(H,19,20)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBDRWNFANKWSD-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2802398.png)

![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2802406.png)

![5-{[(3-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2802409.png)

![[4-(2-ethoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2802412.png)